molecular formula C27H48O B13833499 (3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No.: B13833499
M. Wt: 395.7 g/mol
InChI Key: QYIXCDOBOSTCEI-CHJQWZHXSA-N
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Description

5a-Cholestan-3–ol-d7, also known as dihydrocholesterol, is a derivative of cholesterol. It is a saturated sterol, meaning it lacks double bonds in its structure, which distinguishes it from cholesterol. This compound is often used in scientific research due to its structural similarity to cholesterol and its stable nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5a-Cholestan-3–ol-d7 typically involves the hydrogenation of cholesterol. This process reduces the double bonds present in cholesterol, resulting in the formation of dihydrocholesterol. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of 5a-Cholestan-3–ol-d7 follows a similar hydrogenation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5a-Cholestan-3–ol-d7 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cholestanone.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5a-Cholestan-3–ol-d7 is widely used in scientific research due to its structural similarity to cholesterol. Some of its applications include:

Mechanism of Action

The mechanism of action of 5a-Cholestan-3–ol-d7 involves its interaction with cell membranes. Due to its structural similarity to cholesterol, it can integrate into cell membranes, affecting their fluidity and function. It is also involved in the regulation of cholesterol metabolism by acting as a substrate or inhibitor for various enzymes involved in cholesterol biosynthesis and degradation .

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: The parent compound with double bonds in its structure.

    Cholestanone: An oxidized derivative of 5a-Cholestan-3–ol-d7.

    Sitosterol: A plant sterol with a similar structure but different side chains.

Uniqueness

5a-Cholestan-3–ol-d7 is unique due to its saturated structure, which makes it more stable than cholesterol. This stability is advantageous in various research applications where a non-reactive sterol is required .

Properties

Molecular Formula

C27H48O

Molecular Weight

395.7 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3,18D

InChI Key

QYIXCDOBOSTCEI-CHJQWZHXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

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